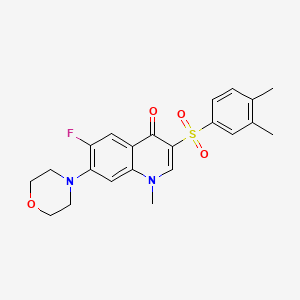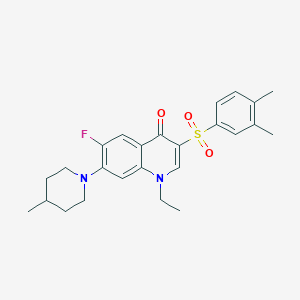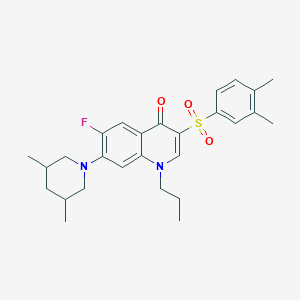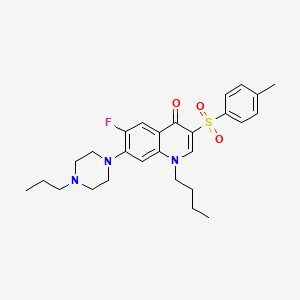
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one
Descripción general
Descripción
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one, also known as GSK2981278, is a novel small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the class of quinoline derivatives and has a complex chemical structure that requires a specific synthesis method.
Mecanismo De Acción
The mechanism of action of 1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one involves the inhibition of specific proteins and pathways that are involved in disease progression. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can disrupt the signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, this compound has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one has several advantages for lab experiments. This compound is highly specific and selective for its target proteins, which makes it an ideal tool for investigating specific pathways and mechanisms. In addition, this compound has good solubility and stability, which makes it easy to handle and store. However, the synthesis method for this compound is complex and requires expertise in organic chemistry. In addition, this compound is relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one has several potential future directions for scientific research. This compound can be further investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In addition, this compound can be used as a tool to investigate the role of specific proteins and pathways in disease progression. Further studies can also be conducted to optimize the synthesis method for this compound and to develop more cost-effective methods for large-scale experiments.
Aplicaciones Científicas De Investigación
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In scientific research, this compound has been used as a tool to investigate the role of specific proteins and pathways in disease progression.
Propiedades
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-4-6-12-31-19-26(35(33,34)21-9-7-20(3)8-10-21)27(32)22-17-23(28)25(18-24(22)31)30-15-13-29(11-5-2)14-16-30/h7-10,17-19H,4-6,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKXSPLEQHYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3409327.png)
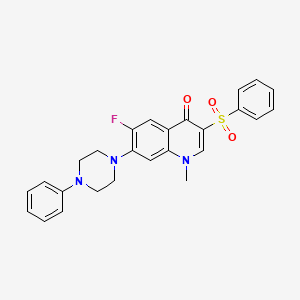
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B3409364.png)
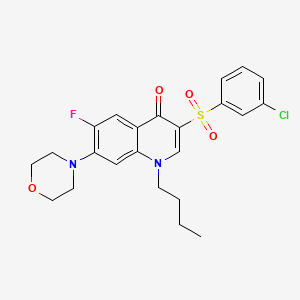
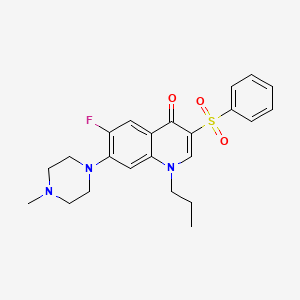
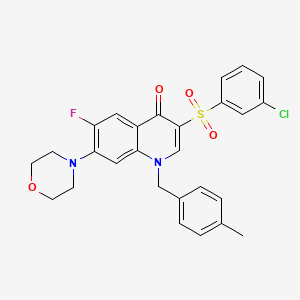
![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B3409392.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-fluorobenzyl)-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3409393.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3409396.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3409403.png)
